molecular formula C10H15BO4 B1469163 {3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid CAS No. 1350317-80-4

{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid

Cat. No.: B1469163
CAS No.: 1350317-80-4
M. Wt: 210.04 g/mol
InChI Key: MLNIQZJIZKQIPX-UHFFFAOYSA-N
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Description

3-[(1-Methoxypropan-2-yl)oxy]phenyl boronic acid, also known as phenylboronic acid , is a boronic acid compound. Its chemical formula is C₆H₈BO₃ . The molecule consists of a phenyl group (C₆H₅) attached to boron (B), with two hydroxyl groups (OH) also linked to the boron atom . Phenylboronic acid is commonly used in organic synthesis due to its versatility and reactivity.


Synthesis Analysis

Phenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylmagnesium bromide (prepared from bromobenzene and magnesium) with trimethyl borate. The resulting boronic acid can then be hydrolyzed to yield phenylboronic acid .


Molecular Structure Analysis

The molecular structure of phenylboronic acid consists of a six-membered phenyl ring attached to a boron atom. The boron atom is also bonded to two hydroxyl groups. The overall structure is planar, with the boron atom in a trigonal planar geometry .


Chemical Reactions Analysis

  • Protodeboronation : While deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron moiety) remains an area of active research .

Physical and Chemical Properties Analysis

  • Stability : Phenylboronic acid is relatively stable under normal conditions .

Scientific Research Applications

Organic Synthesis and Catalysis

A novel protecting group for boronic acids, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed, showcasing the versatility of boronic acid derivatives in organic synthesis. This protecting group allows for both protection and deprotection under mild conditions with quantitative conversions, demonstrating the utility of boronic acid derivatives in synthetic organic chemistry (Jun Yan, Shan Jin, & B. Wang, 2005).

Materials Science

In materials science, boronic acid derivatives have been utilized to modify nanoparticles for biological and biomedical applications. Phenylboronic-acid-modified nanoparticles, for example, have shown promise as potential antiviral therapeutics against the Hepatitis C virus, demonstrating the potential of boronic acid derivatives in creating functional materials for medical applications (M. Khanal et al., 2013).

Sensor Development

Boronic acids have also found applications in the development of chemical sensors. A study involving the synthesis, evaluation, and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines illustrates the role of boronic acids in facilitating chemical transformations, which can be applied to the design of sensors and diagnostic tools (K. Arnold et al., 2008).

Supramolecular Chemistry

The reversible formation of planar chiral ferrocenylboroxine and its supramolecular structure showcases the application of boronic acids in supramolecular chemistry, where the dynamic covalent chemistry of boronic acids is utilized to create complex structures with potential applications in molecular recognition and catalysis (P. Thilagar et al., 2011).

Mechanism of Action

Phenylboronic acid’s reactivity arises from its ability to form reversible complexes with Lewis bases (such as oxygen or nitrogen atoms). These complexes play a crucial role in various reactions, including Suzuki–Miyaura coupling and hydroboration .

Properties

IUPAC Name

[3-(1-methoxypropan-2-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-8(7-14-2)15-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNIQZJIZKQIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC(C)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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